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Compound of Interest

Compound Name: S,S-Dimethyl sulfoximine

Cat. No.: B075141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

S,S-Dimethyl sulfoximine is a versatile and increasingly important building block in modern

pharmaceutical synthesis. Its unique physicochemical properties and reactivity have led to its

incorporation into a variety of drug candidates, where it often serves as a bioisosteric

replacement for sulfone and sulfonamide moieties, leading to improved pharmacokinetic

profiles. This document provides an overview of its key applications, with a focus on the

synthesis of prominent clinical candidates, and includes detailed experimental protocols for

seminal reactions.

Bioisosteric Replacement and Physicochemical
Properties
The sulfoximine group (S(=O)=NH) is a chiral, polar, and metabolically stable functional group.

Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry,

makes it an attractive bioisostere for sulfones and sulfonamides in drug design. The

introduction of a sulfoximine moiety can lead to:

Improved Solubility: The polarity of the sulfoximine group often enhances the aqueous

solubility of drug candidates.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b075141?utm_src=pdf-interest
https://www.benchchem.com/product/b075141?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enhanced Metabolic Stability: The S=N bond is generally resistant to metabolic degradation,

which can improve the half-life of a drug.

Modulation of Potency and Selectivity: The unique electronic and steric properties of the

sulfoximine group can lead to favorable interactions with biological targets.

Key Applications in the Synthesis of Clinical
Candidates
S,S-Dimethyl sulfoximine and its derivatives are key intermediates in the synthesis of several

clinical candidates, particularly in the area of oncology.

Synthesis of Atuveciclib (BAY 1143572) - A PTEFb/CDK9
Inhibitor
Atuveciclib is a potent and selective inhibitor of Positive Transcription Elongation Factor b (P-

TEFb), a key regulator of cancer cell transcription. The synthesis of Atuveciclib highlights the

use of a sulfoximine moiety, introduced via a rhodium-catalyzed imination of a sulfoxide.

Reaction Scheme for a Key Sulfoximine Intermediate in Atuveciclib Synthesis:
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Figure 1. Synthesis of the NH-sulfoximine intermediate for Atuveciclib.

Quantitative Data for the Synthesis of the Atuveciclib Sulfoximine Intermediate[1][2]
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Step Reactants Product Yield

Oxidation
Thioether, H₅IO₆,

FeCl₃
Sulfoxide

70% (over 2 steps

from starting benzyl

chloride)

Rh-catalyzed

Imination

Sulfoxide,

CF₃CONH₂,

PhI(OAc)₂, MgO,

[Rh₂(OAc)₄]

N-Trifluoroacetyl

Sulfoximine

79% (over 2 steps

from sulfoxide)

Deprotection

N-Trifluoroacetyl

Sulfoximine, K₂CO₃,

MeOH

NH-Sulfoximine -

Synthesis of Ceralasertib (AZD6738) - an ATR Kinase
Inhibitor
Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related

(ATR) kinase, a key enzyme in the DNA damage response. The synthesis of a key intermediate

for Ceralasertib also involves the formation of a sulfoximine from a sulfoxide.

Reaction Scheme for a Key Sulfoximine Intermediate in Ceralasertib Synthesis:
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Figure 2. Synthesis of the NH-sulfoximine intermediate for Ceralasertib.

Quantitative Data for the Synthesis of a Ceralasertib Intermediate

Step Reactants Product Yield

Oxidation Sulfide, NaIO₄ Sulfoxide High Yield

Rh-catalyzed

Imination
Sulfoxide

N-Trifluoroacetyl

Sulfoximine
-

Key Synthetic Methodologies
Two pivotal reactions underpin the application of S,S-dimethyl sulfoximine and its derivatives

in pharmaceutical synthesis: rhodium-catalyzed imination of sulfoxides and palladium-catalyzed

α-arylation of sulfoximines.
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Rhodium-Catalyzed Imination of Sulfoxides
This method provides a direct and efficient route to N-protected and N-unsubstituted

sulfoximines from readily available sulfoxides. The reaction is stereospecific, proceeding with

retention of configuration at the sulfur center.

Experimental Workflow for Rhodium-Catalyzed Imination:

Start Mix Sulfoxide, Imidating Agent,
MgO, and [Rh₂(OAc)₄] in DCM Stir at Room Temperature Monitor by TLC Aqueous Work-upReaction Complete Purify by Chromatography N-Protected Sulfoximine

Click to download full resolution via product page

Figure 3. General workflow for Rhodium-catalyzed imination of sulfoxides.

Protocol: Rhodium-Catalyzed Imination for the Synthesis of an Atuveciclib Intermediate[1][2]

Materials:

Sulfoxide intermediate

2,2,2-Trifluoroacetamide (CF₃CONH₂)

(Diacetoxyiodo)benzene (PhI(OAc)₂)

Magnesium oxide (MgO)

Dirhodium tetraacetate ([Rh₂(OAc)₄])

Dichloromethane (DCM)

Potassium carbonate (K₂CO₃)

Methanol (MeOH)

Procedure:
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Imination: To a solution of the sulfoxide in dichloromethane (DCM) at room temperature, add

magnesium oxide, 2,2,2-trifluoroacetamide, (diacetoxyiodo)benzene, and a catalytic amount

of dirhodium tetraacetate.

Stir the reaction mixture at room temperature for 16 hours.

Upon completion (monitored by TLC), filter the reaction mixture and concentrate the filtrate

under reduced pressure.

Purify the crude product by column chromatography to yield the N-trifluoroacetylated

sulfoximine.

Deprotection: Dissolve the N-trifluoroacetylated sulfoximine in methanol and add potassium

carbonate.

Stir the mixture at room temperature for 1 hour.

After completion, neutralize the reaction, extract the product with an organic solvent, and

concentrate to obtain the free NH-sulfoximine.

Palladium-Catalyzed α-Arylation of S,S-Dimethyl
Sulfoximine
This reaction allows for the formation of a C-C bond at the α-position of the sulfoximine,

enabling the synthesis of more complex structures. This is a key step in creating diverse

sulfoximine-containing building blocks.

Experimental Workflow for Palladium-Catalyzed α-Arylation:

Start
Mix N-protected S,S-Dimethylsulfoximine,

Aryl Halide, Pd Catalyst, Ligand,
and Base in a Solvent

Heat the Mixture Monitor by GC/LC-MS Aqueous Work-upReaction Complete Purify by Chromatography α-Arylated Sulfoximine

Click to download full resolution via product page

Figure 4. General workflow for Palladium-catalyzed α-arylation.
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Protocol: General Procedure for Palladium-Catalyzed α-Arylation of an N-Benzoyl Sulfoximine

Ethyl Ester

Materials:

N-Benzoyl sulfoximine ethyl ester

Aryl bromide

Palladium(II) acetate (Pd(OAc)₂)

rac-BINAP

Cesium carbonate (Cs₂CO₃)

Toluene

Procedure:

In a reaction vessel, combine the N-benzoyl sulfoximine ethyl ester, aryl bromide,

palladium(II) acetate, rac-BINAP, and cesium carbonate.

Add anhydrous toluene to the vessel under an inert atmosphere.

Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir for the

required time.

Monitor the reaction progress by GC or LC-MS.

Once the reaction is complete, cool the mixture to room temperature.

Perform an aqueous work-up by adding water and extracting the product with an organic

solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the α-arylated

sulfoximine.

Conclusion
S,S-Dimethyl sulfoximine and its derivatives have emerged as valuable tools in

pharmaceutical synthesis. Their application as bioisosteres has led to the development of

promising drug candidates with improved properties. The continued development of synthetic

methodologies for the introduction and functionalization of the sulfoximine moiety will

undoubtedly expand its role in the design and synthesis of future therapeutics. Researchers

are encouraged to explore the use of this versatile building block to address challenges in drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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